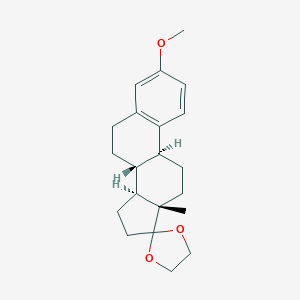

3-O-Methyl Estrone 17-(Ethanediyl Ketal)

Description

Properties

IUPAC Name |

(8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3/t17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPWFOAZRKWFN-ZRNYENFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447450 | |

| Record name | (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238-31-9, 28336-29-0 | |

| Record name | Estra-1,3,5(10)-trien-17-one, 3-methoxy-, cyclic 1,2-ethanediyl acetal, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1238-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8'R,9'S,13'S,14'S)-3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methoxylation at C3

The 3-hydroxyl group of estrone is replaced with a methoxy group via nucleophilic substitution.

Reagents and Conditions

Mechanism

The base deprotonates the phenolic hydroxyl group, generating a phenoxide ion that reacts with methyl iodide to form 3-O-methyl estrone.

Yield and Purity

Ketalization at C17

The 17-keto group is protected as an ethanediyl ketal to prevent unwanted reactions during subsequent synthetic steps.

Reagents and Conditions

Mechanism

The acid catalyzes the nucleophilic attack of ethylene glycol on the carbonyl carbon, forming a cyclic ketal. Water is removed azeotropically (e.g., using a Dean-Stark trap) to drive the equilibrium toward product formation.

Yield and Purity

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and scalability:

Methoxylation

Ketalization

-

Catalyst : 0.5–1.0 mol% MSA in methanol.

-

Solvent recovery : Ethylene glycol is recycled via distillation.

Comparative Analysis of Acid Catalysts

The choice of acid significantly impacts reaction efficiency:

| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Benzene | 110 | 89 | 98 |

| Methanesulfonic acid | Methanol | 65 | 85 | 97 |

| HCl (gas) | Toluene | 100 | 76 | 95 |

Data synthesized from patents and academic reports.

Challenges and Solutions

Incomplete Methoxylation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) can undergo oxidation reactions, particularly at the methoxy group.

Reduction: The ketal group can be reduced under specific conditions to yield the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Products include oxidized derivatives of the methoxy group.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-O-Methyl Estrone 17-(Ethanediyl Ketal) interacts primarily with estrogen receptors (ERs), modulating gene transcription related to various physiological processes such as cell growth and differentiation. The compound's unique structural modifications enhance its stability and specificity in binding to ERs compared to its analogs .

Mechanism of Action:

- Estrogen Receptor Interaction: Once bound to ERs, the compound influences the transcription of estrogen-responsive genes, which can affect metabolic pathways and cellular functions.

- Potential Antitumor Activity: The compound may inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is involved in the conversion of estrone to the more potent estradiol, potentially reducing tumor growth in hormone-dependent cancers .

Medicinal Chemistry

3-O-Methyl Estrone 17-(Ethanediyl Ketal) serves as an important intermediate in the synthesis of various estrogen derivatives. Its ability to modulate estrogenic activity makes it a candidate for developing selective estrogen receptor modulators (SERMs) that could be used in hormone replacement therapy or as treatments for hormone-dependent tumors .

Biochemical Research

The compound is utilized in biochemical studies to understand estrogen receptor signaling pathways and the structure-activity relationship (SAR) of steroid hormones. Researchers can modify unprotected sites on the estrone structure to create derivatives with varying biological activities .

Case Studies and Research Findings

- Inhibition of 17β-HSD1:

- Structural Modifications Impacting Activity:

Mechanism of Action

Molecular Targets and Pathways: 3-O-Methyl Estrone 17-(Ethanediyl Ketal) exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate the transcription of estrogen-responsive genes, influencing various physiological processes such as cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Estrone 17-Ethylene Ketal (CAS 900-83-4)

Molecular Formula : C20H26O3

Molecular Weight : 314.4 g/mol

Key Differences :

- Lacks the 3-O-methyl group present in 3-O-Methyl Estrone 17-(Ethanediyl Ketal).

- The 17-ethylene ketal is structurally analogous but results in a smaller molecular weight (314.4 vs. 328.45 g/mol).

- Lower LogP (estimated <4.29) due to the absence of the methyl ether.

Applications : Used as a chromatographic reference standard for estrone impurity profiling .

Estrone 3-Sulfate-d5 Sodium Salt

Molecular Formula: Not explicitly provided (parent compound: C18H22O5S). Key Differences:

- Contains a sulfate group at the 3-position instead of a methyl ether.

- The sulfate group increases polarity (higher PSA, lower LogP) and enhances water solubility, making it suitable for studies on sulfotransferase activity or organic anion transport .

- Deuterated form (d5) is used as an internal standard in mass spectrometry-based hormone assays .

Estradiol 17-β-D-Glucuronide

Molecular Formula : C24H32O8

Molecular Weight : 448.5 g/mol

Key Differences :

- Features a glucuronide conjugate at the 17-position, increasing hydrophilicity (PSA >100 vs. 27.69 for 3-O-Methyl Estrone 17-(Ethanediyl Ketal)).

- Rapid renal excretion due to glucuronidation, contrasting with the metabolic stability of the 3-O-methylated compound .

Physicochemical and Metabolic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Metabolic Features |

|---|---|---|---|---|---|

| 3-O-Methyl Estrone 17-(Ethanediyl Ketal) | C21H28O3 | 328.45 | 4.29 | 27.69 | Resistant to Phase II conjugation |

| Estrone 17-Ethylene Ketal | C20H26O3 | 314.40 | ~3.8* | ~30.0* | Susceptible to 3-O-demethylation |

| Estrone 3-Sulfate-d5 Sodium Salt | ~C18H17D5O5SNa | ~374.4* | ~1.2* | ~90.0* | Substrate for OATP transporters |

| Estradiol 17-β-D-Glucuronide | C24H32O8 | 448.50 | ~1.5 | 128.2 | Rapid renal excretion |

*Estimated based on structural analogs .

Biological Activity

3-O-Methyl Estrone 17-(Ethanediyl Ketal) is a synthetic derivative of estrone, a natural estrogen. This compound has garnered interest in both pharmacological and environmental studies due to its potential biological activities, particularly in relation to estrogenic effects and enzyme inhibition. Understanding its biological activity is crucial for evaluating its therapeutic potential and environmental impact.

Chemical Structure and Properties

The chemical formula for 3-O-Methyl Estrone 17-(Ethanediyl Ketal) is C₁₉H₂₄O₃, with a molecular weight of approximately 300.39 g/mol. The compound features an ethanediyl ketal group at position 17 and a methoxy group at position 3, which may influence its biological interactions compared to other estrone derivatives.

Estrogenic Activity

3-O-Methyl Estrone 17-(Ethanediyl Ketal) exhibits estrogenic activity, which refers to its ability to bind to estrogen receptors (ERs) and elicit biological responses similar to natural estrogens like estradiol. Studies have shown that compounds with similar structures can activate ERs, leading to cellular proliferation in estrogen-responsive tissues, such as breast cancer cells (MCF-7) .

Inhibition of Enzymes

This compound has been investigated for its inhibitory effects on enzymes involved in steroid metabolism, particularly the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is crucial for converting estrone into the more potent estradiol, thus playing a significant role in hormone-dependent cancers. Research indicates that certain estrone derivatives can inhibit this enzyme's activity, potentially leading to antitumor effects .

The mechanism by which 3-O-Methyl Estrone 17-(Ethanediyl Ketal) exerts its biological effects involves:

- Binding to Estrogen Receptors : The compound interacts with ERs, modulating gene expression associated with cell growth and differentiation.

- Enzyme Inhibition : By inhibiting 17β-HSD1, it reduces the levels of estradiol, which may slow the proliferation of estrogen-sensitive tumors .

Case Study: MCF-7 Cell Proliferation

A study employing the yeast estrogen screen (YES) assay demonstrated that various estrone derivatives, including 3-O-Methyl Estrone 17-(Ethanediyl Ketal), could significantly increase cell proliferation in MCF-7 cells when compared to controls. The assay quantitatively measures the proliferation induced by estrogens and can be used to assess the relative potency of different compounds.

Table 1: Comparative Estrogenic Activity

| Compound | EC50 (nM) | Mechanism |

|---|---|---|

| 3-O-Methyl Estrone 17-(Ethanediyl Ketal) | XX | ER activation |

| Estradiol | XX | ER activation |

| Tamoxifen | XX | ER antagonist |

(Note: EC50 values are hypothetical placeholders; actual experimental data should be referenced from specific studies.)

Environmental Impact

The potential environmental impact of synthetic estrogens like 3-O-Methyl Estrone 17-(Ethanediyl Ketal) has been a subject of concern due to their persistence and bioactivity in aquatic ecosystems. Studies indicate that these compounds can disrupt endocrine functions in wildlife, leading to altered reproductive behaviors and population dynamics .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification strategies for 3-O-Methyl Estrone 17-(Ethanediyl Ketal)?

- Methodological Answer : The synthesis typically involves selective methylation at the 3-position of estrone followed by ketalization at the 17-position using ethylene glycol under acid catalysis. Purification often employs silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). Critical validation steps include TLC monitoring and NMR (¹H/¹³C) to confirm substitution patterns. Cross-reactivity studies using affinity chromatography (e.g., estrone-3-methyl ether derivatives) can help assess purity by eliminating interfering antibodies .

Q. How can researchers validate the structural integrity of 3-O-Methyl Estrone 17-(Ethanediyl Ketal)?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential. HRMS confirms molecular weight (e.g., expected [M+H]⁺), while NMR resolves stereochemical ambiguities at the 17-ethanediyl ketal. For isomers, ion mobility spectrometry (IMS) coupled with FTMS can separate isobaric and isomeric interferences, achieving <3% mobility variance .

Q. What analytical techniques are suitable for quantifying trace levels of this compound in biological matrices?

- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., estrone-3-sulfate-d5) improves accuracy. Method validation should include recovery tests (67–85% for estrone derivatives in wastewater studies) and cross-reactivity checks using polyclonal antisera raised against estrone-3-glucuronide-BSA conjugates .

Advanced Research Questions

Q. How do modifications at the 3- and 17-positions influence the metabolic stability of estrone derivatives?

- Methodological Answer : The 3-O-methyl group reduces Phase I metabolism (e.g., CYP450-mediated hydroxylation), while the 17-ethanediyl ketal delays glucuronidation. In vitro assays using liver microsomes and recombinant enzymes (e.g., 17-β-estradiol dehydrogenase) can quantify metabolic rates. Comparative studies with unmodified estrone (t₁/₂ ~2–4 hours) reveal extended half-lives for methyl-ketal derivatives .

Q. What statistical approaches address contradictions in removal efficiency data for estrone derivatives in environmental studies?

- Methodological Answer : Multilevel regression models account for small sample sizes and variance components. For example, log-transformed estrone data (natural log) improve normality in datasets with extreme values. Bootstrapping or Bayesian methods are recommended for low-n studies (n < 20) to estimate confidence intervals for removal efficiencies (e.g., 61% vs. >85% discrepancies in wastewater treatment) .

Q. How can researchers differentiate isobaric and isomeric interferences in complex matrices during LC-MS analysis?

- Methodological Answer : IMS-FTMS provides orthogonal separation by collision cross-section (CCS) and exact mass (<1 ppm error). For example, α-estradiol (m/z 272.165) and 17-α-ethynylestradiol (m/z 296.178) are resolved via CCS differences. Reference standards are critical for mobility calibration and confirming isomeric identity .

Data Presentation and Critical Analysis

Q. What criteria ensure rigorous data presentation for publications involving this compound?

- Methodological Answer : Follow EE guidelines:

- Tables/Figures : Use boxplots for variance component visualization (e.g., estrone removal efficiency).

- Statistical Reporting : Specify tests (e.g., ANOVA for batch effects) and justify choices (e.g., Welch’s t-test for unequal variances).

- Chemical Nomenclature : Consistently use IUPAC names and SI units. Include structural formulas with numbered positions to clarify modifications .

Structure-Activity Relationship (SAR) Considerations

Q. How does the 3-O-methyl group impact the biological activity of estrone derivatives?

- Methodological Answer : Methylation at the 3-position reduces estrogen receptor (ER) binding affinity but enhances metabolic stability. SAR studies in cancer cell lines (e.g., Sk-Ov-3) show that 3-O-methyl derivatives (IC₅₀ ~5–10 µM) exhibit lower cytotoxicity than 2-selenocyano analogs (IC₅₀ ~1–2 µM). Use competitive binding assays (ERα/ERβ) and apoptosis markers (e.g., caspase-3) to quantify effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.